

J-1149 solubility and stability testing

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Compound of Interest		
Compound Name:	J-1149	
Cat. No.:	B12362954	Get Quote

An in-depth analysis of scientific databases and publicly available information did not yield specific data for a compound designated "**J-1149**." This suggests that "**J-1149**" may be an internal development code, a novel compound not yet described in published literature, or a potential misnomer.

Therefore, this document provides a comprehensive, illustrative technical guide on the core principles and methodologies for solubility and stability testing of a hypothetical novel chemical entity, herein referred to as "**J-1149**," in line with established pharmaceutical development practices and regulatory guidelines. The data presented is representative and should be considered as a template for documenting the actual experimental results for a new active pharmaceutical ingredient (API).

Solubility Profile of J-1149

The solubility of an API is a critical determinant of its oral bioavailability and is assessed in various media to simulate the physiological environment of the gastrointestinal tract.

Table 1: Equilibrium Solubility of **J-1149** at 37 °C



Medium	рН	Solubility (µg/mL)	Method
Simulated Gastric Fluid (SGF), without pepsin	1.2	15.8	Shake-Flask
Fasted State Simulated Intestinal Fluid (FaSSIF)	6.5	120.4	Shake-Flask
Fed State Simulated Intestinal Fluid (FeSSIF)	5.0	250.9	Shake-Flask
Phosphate Buffered Saline (PBS)	7.4	95.2	Shake-Flask
Deionized Water	7.0	90.1	Shake-Flask

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the saturation concentration of a compound in a specific solvent.

- Preparation: An excess amount of **J-1149** is added to vials containing each of the specified media.
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 37
 °C for 48 hours to ensure equilibrium is reached.
- Sample Collection: After 48 hours, the agitation is stopped, and the samples are allowed to stand for 2 hours to allow undissolved solids to sediment. An aliquot of the supernatant is carefully collected.
- Filtration: The collected supernatant is filtered through a 0.22 μm syringe filter to remove any remaining undissolved particles.
- Quantification: The concentration of J-1149 in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection



(HPLC-UV).

• Confirmation: The solid phase in the vials is analyzed by X-ray powder diffraction (XRPD) to ensure that no polymorphic or phase transformation has occurred during the experiment.

Stability Profile of J-1149

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. These studies are conducted under various environmental conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

Table 2: Summary of **J-1149** Solid-State Stability under Accelerated Conditions (40 °C / 75% RH)

Time Point	Appearance	Assay (%)	Total Degradation Products (%)
Initial	White to off-white powder	99.8	0.2
1 Month	No change	99.5	0.5
3 Months	No change	98.9	1.1
6 Months	No change	97.8	2.2

Experimental Protocol: Solid-State Stability Testing

This protocol outlines the procedure for assessing the stability of the drug substance under accelerated environmental conditions.

- Sample Preparation: J-1149 is placed in appropriate containers that are permeable to moisture and stored in a stability chamber.
- Storage Conditions: The chamber is maintained at 40 °C \pm 2 °C and 75% relative humidity (RH) \pm 5% RH.
- Time Points: Samples are pulled at pre-defined time points (e.g., initial, 1, 3, and 6 months).



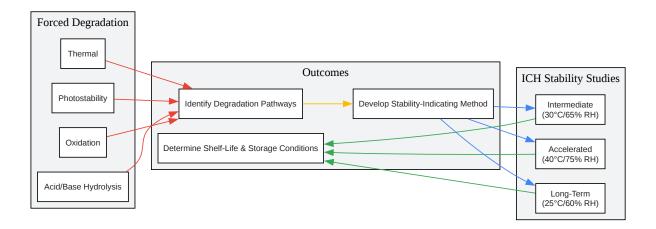
- Analytical Testing: At each time point, the samples are tested for:
 - Appearance: Visual inspection for any changes in color or physical state.
 - Assay: Quantification of the amount of **J-1149** remaining using a validated stability-indicating HPLC method.
 - Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.
- Data Evaluation: The rate of degradation is determined, and potential degradation pathways are investigated.

Visualizations

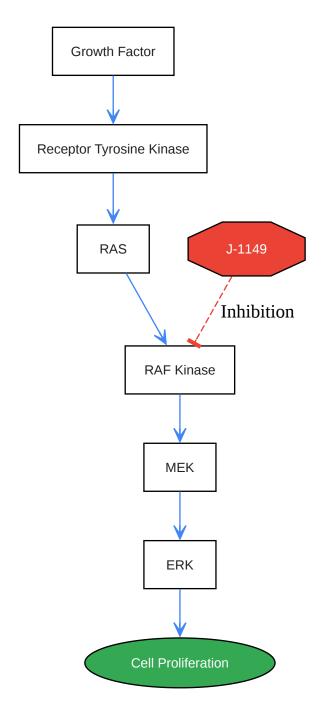
Experimental Workflow: Solubility Determination











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